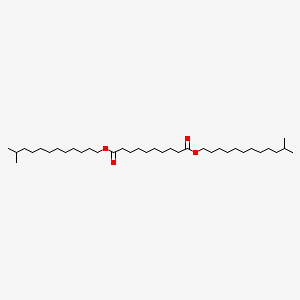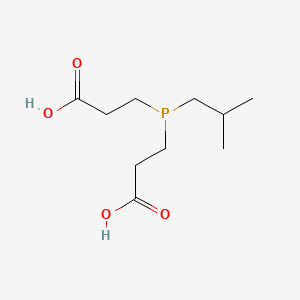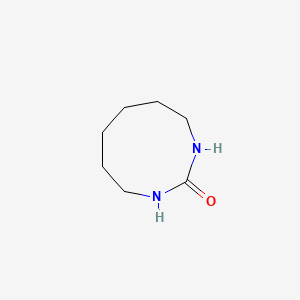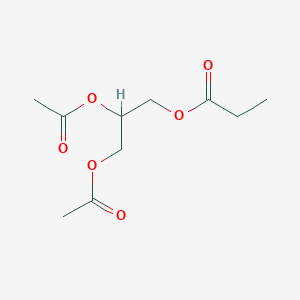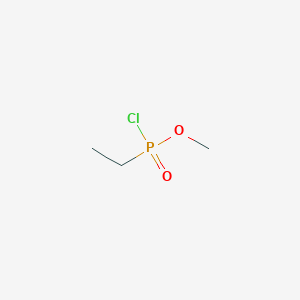
Ethylphosphonochloridic acid, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethylphosphonochloridic acid, methyl ester is an organophosphorus compound with the molecular formula C3H8ClO2P It is a derivative of phosphonic acid and is characterized by the presence of both ethyl and methyl ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethylphosphonochloridic acid, methyl ester can be synthesized through the reaction of ethylphosphonic dichloride with methanol. The reaction typically occurs under controlled conditions to ensure the selective formation of the methyl ester. The general reaction is as follows:
C2H5P(O)Cl2+CH3OH→C3H8ClO2P+HCl
The reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions for higher yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Ethylphosphonochloridic acid, methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to form ethylphosphonic acid and methanol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or alcohols, to form different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form phosphonic acid derivatives or reduction to form phosphine derivatives.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and a catalyst, such as an acid or base.
Substitution: Common reagents include amines, alcohols, and thiols, often in the presence of a base to neutralize the by-products.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride are used under controlled conditions.
Major Products Formed
Hydrolysis: Ethylphosphonic acid and methanol.
Substitution: Various phosphonic acid derivatives depending on the nucleophile used.
Oxidation and Reduction: Phosphonic acid derivatives or phosphine derivatives.
Scientific Research Applications
Ethylphosphonochloridic acid, methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and metabolic pathways.
Medicine: Explored for its potential use in drug development, particularly as a precursor for phosphonate-based drugs.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethylphosphonochloridic acid, methyl ester involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor of enzymes that interact with phosphonate groups. The compound can also participate in phosphorylation reactions, affecting cellular signaling pathways and metabolic processes.
Comparison with Similar Compounds
Ethylphosphonochloridic acid, methyl ester can be compared with other similar compounds, such as:
Methylphosphonochloridic acid, ethyl ester: Similar structure but with reversed ester groups.
Ethylphosphonic dichloride: Lacks the ester group and is more reactive.
Methylphosphonic acid: Lacks the chlorine atom and is less reactive.
The uniqueness of this compound lies in its specific reactivity due to the presence of both ethyl and methyl ester groups, making it a versatile intermediate in various chemical reactions.
Properties
CAS No. |
21502-57-8 |
|---|---|
Molecular Formula |
C3H8ClO2P |
Molecular Weight |
142.52 g/mol |
IUPAC Name |
1-[chloro(methoxy)phosphoryl]ethane |
InChI |
InChI=1S/C3H8ClO2P/c1-3-7(4,5)6-2/h3H2,1-2H3 |
InChI Key |
CQRLFKVMUWZIPC-UHFFFAOYSA-N |
Canonical SMILES |
CCP(=O)(OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


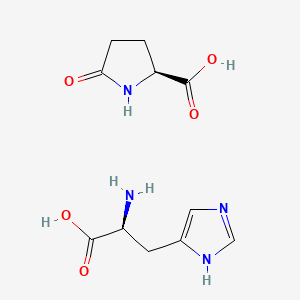
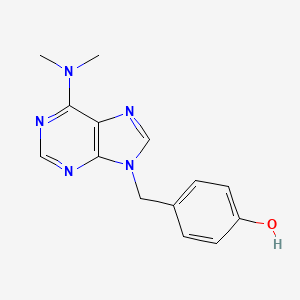
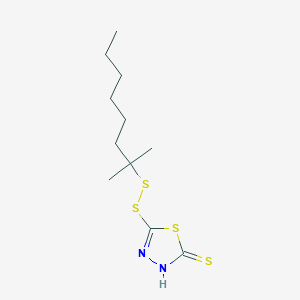
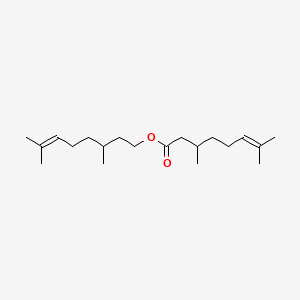
![1,4-Dioxaspiro[4.4]nonane-6-propylamine](/img/structure/B12664331.png)

